GBR-12935 is a piperazine derivative which is a potent and selective dopamine reuptake inhibitor. It was originally developed in its 3H radiolabelled form for the purpose of mapping the distribution of dopaminergic neurons in the brain by selective labelling of dopamine transporter proteins. This has led to potential clinical uses in the diagnosis of Parkinson's disease, although selective radioligands such as Ioflupane (¹²³I) are now available for this application. GBR-12935 is now widely used in animal research into Parkinson's disease and the dopamine pathways in the brain.
Compound Description: GBR 12909 is a potent and selective dopamine transporter (DAT) inhibitor. [] It has been investigated as a potential therapeutic agent for cocaine abuse due to its ability to decrease cocaine-maintained responding in monkeys without affecting behaviors maintained by food. [] Structural variations of GBR 12909, including the incorporation of hydroxyl groups and the modification of the phenylpropyl moiety, have been explored to develop extended-release cocaine abuse therapeutic agents. []
Relevance: GBR 12909 is structurally very similar to the target compound, GBR 12935, with the primary difference being the presence of bis(4-fluorophenyl)methoxy group in GBR 12909 instead of the diphenylmethoxy group in GBR 12935. These compounds exhibit similar pharmacological profiles, both acting as dopamine reuptake inhibitors. [, ]
(S)-(+)-1-[4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazinyl]-3-phenylpropan-2-ol (Compound 6 in the second paper)
Compound Description: This compound is a chiral hydroxyl-containing derivative of GBR 12909. [] It displays substantial enantioselectivity, with the S-enantiomer displaying higher affinity for DAT. [] In vivo studies demonstrated its potency in elevating extracellular dopamine levels and inhibiting cocaine-maintained responding in rhesus monkeys. []
Relevance: This compound is a derivative of GBR 12909, which is a close analog of the target compound GBR 12935. The key difference lies in the presence of a hydroxyl group in the propyl chain of this compound, which enhances its DAT affinity and selectivity compared to GBR 12935. []
(S)-(+)-1-[4-[2-(Diphenylmethoxy)ethyl]piperazinyl]-3-phenylpropan-2-ol (Compound 8 in the second paper)
Compound Description: This compound is a chiral hydroxyl-containing derivative of GBR 12935. [] Similar to compound 6, the S-enantiomer displays a higher affinity for DAT and a weaker affinity for SERT compared to the R-enantiomer. [] This compound exhibits a high selectivity for DAT, making it one of the most DAT-selective ligands known. []
Relevance: This compound is a derivative of the target compound, GBR 12935, with the addition of a hydroxyl group in the propyl chain. This modification leads to improved DAT selectivity compared to GBR 12935. []
Compound Description: [125I]DEEP is a photoaffinity probe designed to study the binding domains of dopamine transporters. [] It is a derivative of GBR 12935 that incorporates a photoreactive azido group and a radioactive iodine atom. [] Photoaffinity labeling experiments using [125I]DEEP have provided valuable insights into the structure and function of the dopamine transporter, particularly the location of ligand binding domains. []
Relevance: [125I]DEEP is a derivative of the target compound, GBR 12935, specifically designed for photoaffinity labeling studies to investigate the binding domains of dopamine transporters. []
Compound Description: MADAM is a diphenyl sulfide derivative that has been studied as a potential ligand for the serotonin transporter (SERT). [] It exhibits high affinity for SERT and possesses superior selectivity compared to other transporter ligands. [] The high affinity and selectivity of MADAM have made it a valuable tool for in vitro and in vivo studies on the distribution, pharmacology, and pathophysiology of SERT. []
Relevance: While structurally distinct, MADAM is relevant to the target compound, GBR 12935, as it highlights the exploration of different chemical scaffolds for targeting monoamine transporters. [] GBR 12935 primarily targets DAT, whereas MADAM exhibits high selectivity for SERT. [] This difference in target specificity emphasizes the diverse pharmacological profiles that can be achieved through structural modifications.
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine
Compound Description: This compound serves as a lead compound in a study investigating piperidine analogs of GBR 12935 as potential DAT ligands. [] The researchers explored various substitutions on the N-benzyl moiety, including alkyl, alkenyl, alkynyl, and polar groups, to investigate their impact on DAT affinity and selectivity. [] This systematic modification led to the identification of potent DAT inhibitors with varying pharmacological profiles. []
Relevance: This compound represents a significant structural modification from the target compound, GBR 12935. The piperazine ring in GBR 12935 is replaced with a piperidine ring, and the phenylpropyl chain is replaced with a benzyl group in this compound. [] This modification highlights a shift in the research focus towards exploring alternative scaffolds while targeting the DAT.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Gaxilose, also known as 4-Galactosylxylose, a synthetic disaccharide and a substrate of intestinal lactase. Gaxilose is used in a new noninvasive diagnostic test based on urine or serum measurement of D-xylose after lactase cleavage of orally administered 4-galactosylxylose (gaxilose). Gaxilose is hydrolyzed into galactose and xylose in vivo. Galactose is converted into glucose in the liver and xylose is absorbed from a passive way and partially metabolized endogenously (50%). The rest appears in blood and it is excreted finally through urine. The amount of xylose in urine is proportional to the activity of intestinal lactase. This represents a direct measure of hypo or normo lactasia.
Novel galectin-3 inhibitor, reducing lung adenocarcinoma growth and blocking metastasis GB1107 is a potent, selective, orally active galectin-3 inhibitor with Kd of 37 nM. GB1107 Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade.
Gavestinel is an NMDA receptor antagonist. It selectively binds to the glycine site of the NMDA receptor over the glutamate binding site of NMDA, AMPA, or ionotropic kainate (GluK) receptors (Kis = 0.003, 10, 7.94, and 3.98 µM, respectively) and is selective for the NMDA receptor over a panel of 70 receptors (IC50s = >10 µM for all). Gavestinel (0.03-0.35 µM) inhibits glutamate-induced increases in intracellular calcium levels in primary rat neonatal cerebral cortical neurons. It reduces infarct volume in a rat model of focal ischemia induced by middle cerebral artery occlusion (MCAO) when administered intravenously at a dose of 3 mg/kg.